molecular formula C12H14O B14514959 6-Methoxy-5-methyl-1,2-dihydronaphthalene CAS No. 63319-99-3

6-Methoxy-5-methyl-1,2-dihydronaphthalene

Cat. No.: B14514959
CAS No.: 63319-99-3
M. Wt: 174.24 g/mol
InChI Key: DHIZQJRZLHVTBV-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methyl-1,2-dihydronaphthalene typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where 6-methoxy-2-naphthaldehyde reacts with a Grignard reagent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, especially at the positions adjacent to the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methoxy-5-methyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular pathways are still ongoing, but it is known to interact with certain proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2-dihydronaphthalene
  • 6-Methoxy-2-naphthylacetic acid
  • 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone

Uniqueness

6-Methoxy-5-methyl-1,2-dihydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

63319-99-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-methoxy-5-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h4,6-8H,3,5H2,1-2H3

InChI Key

DHIZQJRZLHVTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CCC2)OC

Origin of Product

United States

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